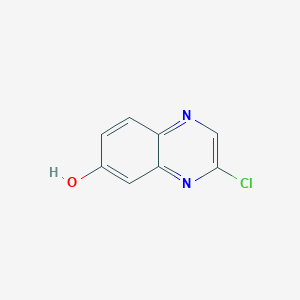

3-Chloroquinoxalin-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

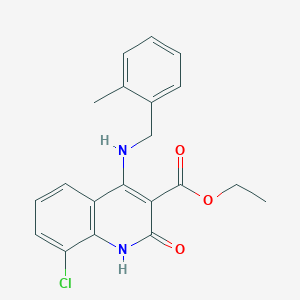

3-Chloroquinoxalin-6-ol is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 .

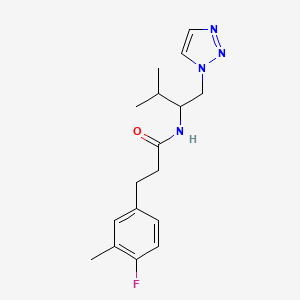

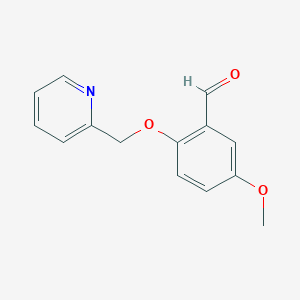

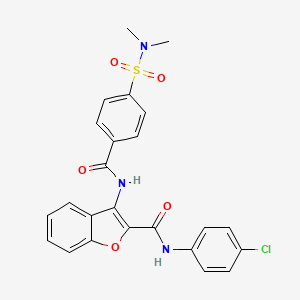

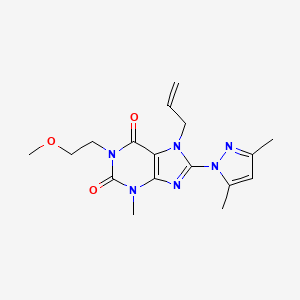

Molecular Structure Analysis

The molecular structure of 3-Chloroquinoxalin-6-ol is represented by the linear formula C8H5ClN2O .Physical And Chemical Properties Analysis

3-Chloroquinoxalin-6-ol is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

3-Chloroquinoxalin-6-ol serves as a versatile building block in organic synthesis. Researchers have utilized it to create various bioactive molecules, including pharmaceuticals. Its structural features make it amenable to functionalization, allowing the introduction of specific substituents for targeted biological activity. For instance, modifications of the quinoxaline scaffold have led to the development of potential anticancer agents, antimicrobial compounds, and kinase inhibitors .

Fluorescent Materials and Sensors

The unique electronic properties of 3-Chloroquinoxalin-6-ol make it an attractive candidate for fluorescent materials. Scientists have incorporated it into luminescent dyes and sensors. These materials find applications in chemical sensing, environmental monitoring, and bioimaging. The emission properties of the compound can be tuned by altering its chemical environment, enabling sensitive detection of analytes .

Electroluminescent Devices

Researchers have explored 3-Chloroquinoxalin-6-ol derivatives as components in organic light-emitting diodes (OLEDs). These devices rely on organic semiconductors to emit light efficiently. The compound’s electron-transporting properties contribute to OLED performance, enhancing brightness and stability. Its incorporation into OLED architectures has the potential to improve display technologies and energy-efficient lighting .

Solar Cells and Photovoltaics

Quinoxaline-based materials have gained attention in the field of photovoltaics. By functionalizing 3-Chloroquinoxalin-6-ol, scientists aim to enhance its electron-accepting properties. These modified derivatives can serve as acceptor materials in organic solar cells. Their absorption spectra and energy levels align favorably with donor materials, facilitating efficient charge separation and power conversion. Further research aims to optimize their performance for sustainable energy applications .

Polymeric Optoelectronic Materials

Polymer-based optoelectronic devices, such as organic field-effect transistors (OFETs) and photodetectors, benefit from the incorporation of 3-Chloroquinoxalin-6-ol. Its π-conjugated structure allows charge transport within the polymer matrix. Scientists explore its use as a building block in conjugated polymers, aiming for improved charge mobility and device efficiency. These materials find applications in flexible displays, wearable electronics, and sensors .

Coordination Chemistry and Metal Complexes

3-Chloroquinoxalin-6-ol can coordinate with transition metal ions to form stable complexes. These complexes exhibit diverse properties, including luminescence, catalytic activity, and magnetic behavior. Researchers investigate their potential as catalysts in organic transformations or as building blocks for supramolecular assemblies. The ligand’s versatility allows for tailored metal coordination, leading to novel materials with intriguing properties .

Safety and Hazards

properties

IUPAC Name |

3-chloroquinoxalin-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-4-10-6-2-1-5(12)3-7(6)11-8/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXGCGUZIVRPDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416329.png)

![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2416331.png)

![N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2416332.png)

![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2416333.png)

![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)

![(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B2416344.png)